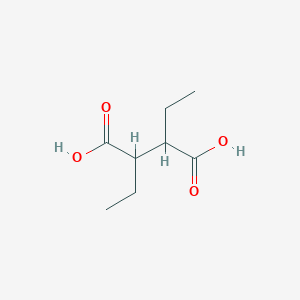

2,3-Diethylsuccinic acid

Descripción general

Descripción

Synthesis Analysis

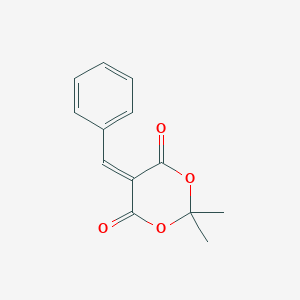

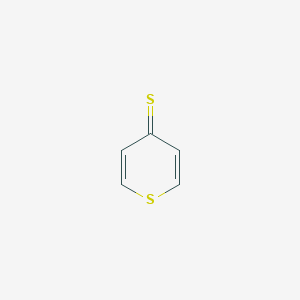

The synthesis of 2,3-diethylsuccinic acid-related compounds often involves complex reactions starting from simpler precursors. For instance, derivatives of succinic acid can be synthesized from D-diethyl tartrate through processes involving ring formation, opening, reduction, and hydrolysis, yielding a total yield of 42% for some specific derivatives (Pan Xian-hua, 2011). Another example includes the synthesis of diethyl 2-(3-methoxypropyl) succinate, demonstrating the flexibility in substituting and modifying the succinic acid backbone to yield new compounds with desired functionalities (Hua Wen-hao, 2009).

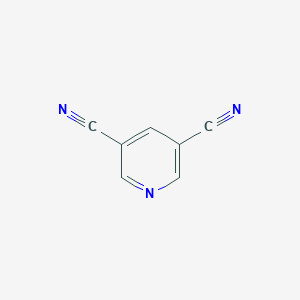

Molecular Structure Analysis

The molecular structure of 2,3-diethylsuccinic acid and its derivatives plays a crucial role in its chemical behavior. The structural modifications, such as the addition of ethyl groups, can influence the compound's reactivity and interaction with other molecules. For example, studies on the crystal and molecular structures of diethyl 2, 3-dicyano-2, 3-diphenylsuccinate isomers reveal insights into the effects of substituent groups and bond length variations on the compound's properties and reactivity (Liu You-cheng et al., 1986).

Aplicaciones Científicas De Investigación

Insulinotropic Potential : Esters of succinic acid, including variants like ethanediol-1,2-diethylsuccinate, have been studied for their insulinotropic potential, which could be beneficial in treating non-insulin-dependent diabetes mellitus. These compounds can modify the concentration-response relationship for glucose-stimulated insulin release (Ladrière et al., 1998).

Biosynthetic Activity in Pancreatic Islets : Certain esters of succinic acid, including ethanediol-1,2-diethylsuccinate, have shown the ability to stimulate biosynthetic activity in rat pancreatic islets, which could be advantageous for type-2 diabetes treatment. These esters act as nutrients in islet cells and stimulate both the biosynthetic and secretory activity of insulin-producing B-cells (Laghmich et al., 1998).

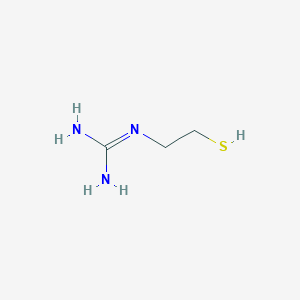

Chelation and Bioavailability in Biological Fluids : Ethylenediamine-N,N'-disuccinic acid, a biodegradable chelant, is useful for sequestering various metal cations. It's a biodegradable alternative to EDTA and has been analyzed for its binding ability and sequestration efficiency in different conditions, including biological fluids (Bretti et al., 2016).

Metabolic Imaging of the TCA Cycle : [1,4‐13C]‐diethylsuccinate has been explored as a novel imaging agent for hyperpolarized 13C metabolic imaging of the tricarboxylic acid (TCA) cycle in vivo. This could be significant for understanding metabolic disorders and diseases (Billingsley et al., 2014).

Synthesis of Pharmaceutical Intermediates : Various derivatives of 2,3-diethylsuccinic acid have been synthesized for use as intermediates in the production of pharmaceuticals and other chemicals, demonstrating the versatility of this compound in synthetic chemistry applications (Nechepurenko et al., 2021).

Electrolytic Dissociation Studies : The electrolytic dissociation of ethyl derivatives of succinic acid, including DL-2,3-diethylsuccinic and meso-2,3diethylsuccinic acids, has been studied, providing valuable insights into the properties of these compounds in various solutions (Kvaratskhelia & Kurtanidze, 2018).

Safety And Hazards

The safety data sheet for 2,3-Diethylsuccinic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

2,3-diethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXMXCRSMLOXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922733 | |

| Record name | 2,3-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diethylsuccinic acid | |

CAS RN |

35392-77-9, 35392-80-4, 1186-79-4 | |

| Record name | racemic-2,3-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

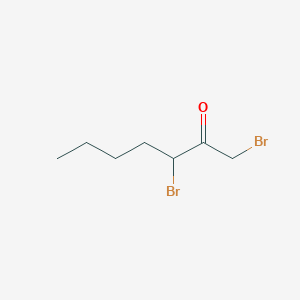

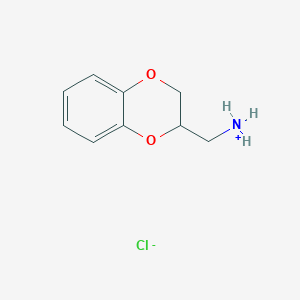

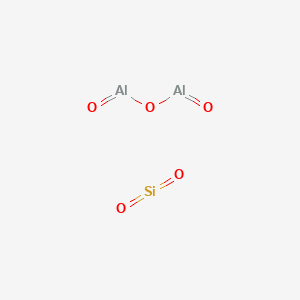

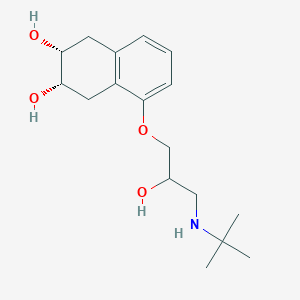

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)